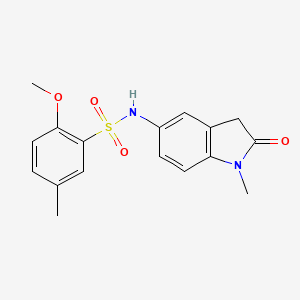

3-甲基-2-氧代-1,4-二氢喹啉-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate is a compound that is part of the quinolone family . Quinolones are a privileged scaffold in medicinal chemistry and have been reported to harbor vast therapeutic potential . They are used in a variety of drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .

Synthesis Analysis

The synthesis of Ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate involves multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs) . These reactions are advantageous due to their intrinsic atom efficiency, synthetic potential, reliable performance, convergent nature, and creation of molecular diversity . The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .Molecular Structure Analysis

The molecular structure of Ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate was deduced by 1H and 13C NMR spectroscopy . This technique allows for the identification of the compound’s structure based on the magnetic properties of its atoms.Chemical Reactions Analysis

The compound undergoes a Smiles rearrangement, a type of pericyclic reaction, during its synthesis . It also participates in an Ugi-type multicomponent condensation . Alkaline hydrolysis of the ethyl ester of the compound is accompanied by decarboxylation with loss of two molecules of CO2 .科学研究应用

催化合成

3-甲基-2-氧代-1,4-二氢喹啉-3-羧酸乙酯已通过高效且清洁的方法合成。例如,使用 3-甲基-1-磺酸咪唑鎓氢硫酸盐作为无卤素且可重复使用的布朗斯台德酸性离子液体催化剂,促进了乙基-4-芳基/杂芳基-六氢-三甲基-5-氧代喹啉-3-羧酸盐的一锅合成。该方法以其简单、高产率和反应时间短而著称,此外,该催化剂还可以循环利用,活性不会显着降低 (Khaligh, 2014)。

反应性和衍生物合成

对 3-甲基-2-氧代-1,4-二氢喹啉-3-羧酸乙酯衍生物的反应性研究促进了各种合成方法的发展。这些方法能够制备出具有潜在药物发现应用的新型喹诺酮和四氢-4-氧代喹啉化合物。已经探索了不同的试剂来修饰化合物,从而合成了具有独特性质的新型和意外的二氢喹啉衍生物 (Guillou 等,1998)。

光谱表征和反应性研究

使用密度泛函理论 (DFT) 和分子动力学 (MD) 模拟进行的详细光谱表征和反应性研究,提供了对 4-羟基-2-氧代-1,2-二氢喹啉-3-羧酸乙酯衍生物的基本反应性质的见解。这些研究提供了对该分子行为的全面理解,包括其对自氧化机制的敏感性和在水性环境中的稳定性,这对于其在药物化学和材料科学中的潜在应用至关重要 (Ranjith 等,2017)。

抗菌活性

已经探索了喹啉衍生物(包括 3-甲基-2-氧代-1,4-二氢喹啉-3-羧酸乙酯)的抗菌特性,揭示了其对革兰氏阳性菌和革兰氏阴性菌的适度活性。这项研究有助于持续寻找新的抗菌剂,突出了喹啉衍生物在解决抗生素耐药性中的潜力 (Krishnakumar 等,2012)。

作用机制

未来方向

The development of Ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate and similar compounds could lead to the preparation of new biologically active structures containing peptidic or pseudo-peptidic with quinolin-2 (1H)-one scaffolds . This could potentially open up new avenues in medicinal chemistry and drug development .

属性

IUPAC Name |

ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-17-12(16)13(2)8-9-6-4-5-7-10(9)14-11(13)15/h4-7H,3,8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSVXVJUZBUDFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2=CC=CC=C2NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Methylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2565127.png)

![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2565132.png)

![1-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-[(2-methoxyphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565133.png)

![6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2565136.png)

![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2565141.png)

![2-(2-Ethoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2565143.png)